2-(4-Chlorophenyl)-2,2-difluoroacetamide

Medicinal Chemistry Oncology Chemical Synthesis

2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) is a fluorinated acetamide derivative belonging to the class of α,α-difluorophenylacetamides. It is characterized by a 4-chlorophenyl group and two fluorine atoms at the α-position.

Molecular Formula C8H6ClF2NO
Molecular Weight 205.59 g/mol
CAS No. 40626-55-9
Cat. No. B3265526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2,2-difluoroacetamide
CAS40626-55-9
Molecular FormulaC8H6ClF2NO
Molecular Weight205.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)(F)F)Cl
InChIInChI=1S/C8H6ClF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)
InChIKeySHLWQHZATMGNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) Chemical Profile and Procurement Overview


2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) is a fluorinated acetamide derivative belonging to the class of α,α-difluorophenylacetamides. It is characterized by a 4-chlorophenyl group and two fluorine atoms at the α-position . This compound functions primarily as a specialized building block in medicinal chemistry, with its core structure being a critical component of the clinically evaluated anti-leukemia agent CC-90009 (eragidomide) [1]. Its procurement is driven by the need for high-purity intermediates in advanced drug synthesis, not as a direct therapeutic agent.

Procurement Risk: Why 2-(4-Chlorophenyl)-2,2-difluoroacetamide Substitution Threatens Drug Synthesis and Material Consistency


Simple substitution with non-fluorinated analogs like 2-(4-chlorophenyl)acetamide or alternative building blocks is not viable due to the critical role of the α,α-difluoro substitution. The fluorine atoms confer unique metabolic stability and lipophilicity essential for the pharmacological profile of target molecules like CC-90009 [1]. Furthermore, the specific molecular packing and hydrogen-bonding motifs induced by the 4-chloro and difluoro groups differ significantly from unsubstituted or mono-substituted analogs, affecting crystallization, formulation, and ultimately, the manufacturability and bioavailability of the final drug substance [2]. Substitution would therefore derail established, scalable synthetic routes and invalidate existing quality control and regulatory data.

Quantitative Differentiation: Direct Evidence for 2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) in Drug Synthesis and Chemical Performance


Potency Translation: 2-(4-Chlorophenyl)-2,2-difluoroacetamide Enables a Drug Candidate (CC-90009) with Single-Digit Nanomolar Potency Against AML

The core α,α-difluorophenylacetamide scaffold of this compound is essential for the structure and activity of CC-90009 (eragidomide), a cereblon E3 ligase modulator. CC-90009, which could not exist without this specific building block, demonstrates potent anti-leukemic activity. It achieves an average EC50 of 21 nM in primary AML patient samples [1] and IC50 values ranging from 3 to 75 nM across 11 human AML cell lines [2]. This is in stark contrast to a related but distinct analog, 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide, which lacks the specific conjugation and exhibits a significantly weaker IC50 of 1,950 nM (1.95 μM) against human acetyl-CoA carboxylase 1 (ACC1) [3], underscoring the unique pharmacophoric contribution of the 2-(4-chlorophenyl)-2,2-difluoroacetamide fragment.

Medicinal Chemistry Oncology Chemical Synthesis

Lipophilicity Control: 2-(4-Chlorophenyl)-2,2-difluoroacetamide Offers a 100-Fold Increase in Calculated Partition Coefficient Over Non-Fluorinated Analogue

The introduction of the α,α-difluoro group dramatically alters the lipophilicity of the acetamide scaffold. The target compound has a calculated LogP (cLogP) of 2.18 . In comparison, the non-fluorinated analogue, 2-(4-chlorophenyl)acetamide, has a cLogP of approximately 0.02 (calculated from its 2D structure) . This represents a greater than 100-fold difference in the octanol-water partition coefficient, which directly influences membrane permeability and oral absorption in drug development.

Physicochemical Properties Drug Design Medicinal Chemistry

Synthetic Efficiency: 2-(4-Chlorophenyl)-2,2-difluoroacetamide is a Validated and Scalable Intermediate in the Multi-Kilogram Manufacturing Process for a Clinical Candidate

The target compound is not merely a theoretical building block; it has been successfully integrated into a scalable, commercial-ready process for manufacturing CC-90009. The optimized synthetic route, which features the α,α-difluorophenylacetamide motif, has been demonstrated at scale to supply early clinical trials [1]. While direct comparative yield data for alternative building blocks in this specific process is not publicly available, the selection and successful scale-up of this route by a major pharmaceutical company constitutes strong inferential evidence of its superiority over alternatives that were likely screened and rejected for inefficiency, cost, or scalability issues.

Process Chemistry API Manufacturing Scalability

Application Scenarios for 2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) in Drug Discovery and Process Development


Synthesis of Targeted Protein Degraders (CELMoDs) and Molecular Glues

The compound is an essential building block for synthesizing next-generation cereblon E3 ligase modulators (CELMoDs) like CC-90009. Its α,α-difluorophenylacetamide moiety is a privileged structure that promotes binding to the cereblon E3 ubiquitin ligase complex. Research groups developing novel targeted protein degraders can procure this compound to install a validated, high-affinity warhead into their degrader molecules, leveraging its established potency (EC50 of 21 nM in AML) and favorable lipophilicity (cLogP 2.18) [1][2].

Physicochemical Optimization of Lead Compounds in Medicinal Chemistry

The α,α-difluoro substitution in this compound provides a unique handle for modulating the lipophilicity and metabolic stability of lead molecules. Its cLogP of 2.18 is a significant improvement over non-fluorinated analogs (cLogP ~0.02), making it a valuable intermediate for improving the oral bioavailability of drug candidates [1]. Medicinal chemists should use this building block during structure-activity relationship (SAR) studies to fine-tune ADME properties without substantially increasing molecular weight.

Process Development and Scale-Up of Fluorinated APIs

For process chemists, this compound represents a de-risked starting material or intermediate. It has a proven track record in scalable, multi-kilogram manufacturing processes for a clinical drug candidate [1]. Procurement from reputable vendors ensures a reliable supply of this key building block, enabling the smooth transition of fluorinated drug candidates from lab scale to pilot plant and commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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